4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
Description
4-Chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide (molecular formula: C₁₆H₁₄ClN₃O; molecular weight: 299.76 g/mol) is a benzimidazole-derived compound featuring a chloro-substituted benzamide moiety linked via a methylene bridge to a 1-methylbenzimidazole ring . This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The chloro group at the para position of the benzamide enhances lipophilicity, while the benzimidazole core provides a planar aromatic system capable of π-π stacking and hydrogen bonding interactions .
Properties
IUPAC Name |
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-20-14-5-3-2-4-13(14)19-15(20)10-18-16(21)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGHSSWXMLGDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
N-Methylation: The benzimidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Benzamide Formation: The final step involves the reaction of the methylated benzimidazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Hydrolysis: Formation of 4-chlorobenzoic acid and N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that compounds containing the benzodiazole moiety exhibit significant anticancer properties. For instance, derivatives of 4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide have been synthesized and tested for their efficacy against various cancer cell lines. A study demonstrated that certain derivatives showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating a promising potential for the development of new anticancer agents .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that derivatives containing the benzodiazole structure possess significant antibacterial and antifungal effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to enhanced antimicrobial potency .
Biochemical Applications
Enzyme Inhibition:
this compound has been investigated as a potential inhibitor of key enzymes involved in metabolic pathways. For example, studies have focused on its ability to inhibit dihydrofolate reductase (DHFR), an important target in antimicrobial therapy. The inhibition profile suggests that this compound could serve as a lead structure for developing new antimicrobials targeting DHFR .
Neuroprotective Effects:
Recent investigations into the neuroprotective properties of benzodiazole derivatives have shown promise in treating neurodegenerative diseases. Compounds similar to this compound have been tested for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. The compounds displayed significant activity in reducing oxidative stress markers in neuronal cell cultures .
Material Science Applications
Polymer Chemistry:
In material science, the incorporation of benzodiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique electronic properties of benzodiazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
| Compound Name | Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HCT116 | 5.85 | |
| Compound B | Antimicrobial | E.coli | 2.54 | |
| Compound C | Enzyme Inhibition | DHFR | 10.0 | |
| Compound D | Neuroprotection | MAO-B | 8.0 |
Table 2: Synthesis Methods for Benzodiazole Derivatives
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Method A | Reaction with acylating agents | 75 |
| Method B | Coupling with amines | 65 |
| Method C | Cyclization reactions with substituted phenols | 80 |
Case Studies
Case Study 1: Anticancer Evaluation
A series of benzamide derivatives were synthesized based on the structure of this compound and tested against human colorectal carcinoma cell lines. The study revealed that certain modifications to the benzene ring significantly enhanced cytotoxicity compared to existing therapies.
Case Study 2: Antimicrobial Screening
In a comprehensive screening of various synthesized compounds against common bacterial strains, one derivative exhibited remarkable activity with an MIC value comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzimidazole-Benzamide Derivatives
Key Observations :
- Chlorine Substitution : The position and number of chloro groups significantly influence bioactivity. For example, compound 18 () with a chloromethyl group on benzimidazole showed anti-inflammatory efficacy, whereas dichloro-substituted analogs () may prioritize lipophilicity over target specificity.
Sulfonamide and Thiourea Analogs
Key Observations :
- Sulfonamide vs. Benzamide : Sulfonamide derivatives () exhibit higher molecular weights and altered solubility profiles compared to benzamides, impacting pharmacokinetics.
- Thiourea Linkages : Thiourea-based analogs () demonstrate catalytic utility in C–C bond formation, diverging from the biological focus of benzamide derivatives.
Physicochemical and Spectroscopic Comparisons
- Melting Points : Benzimidazole-benzamide derivatives generally exhibit high melting points (>250°C) due to strong intermolecular interactions (e.g., compound 2 in : mp 271–272°C) .
- Spectral Data :
- IR Spectroscopy : N–H stretches (3235–3320 cm⁻¹) and SO₂ vibrations (1340–1155 cm⁻¹) are characteristic of benzimidazole-sulfonamide hybrids .
- NMR : The 1H-NMR of 4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide shows signals at δ 3.31 ppm (N–CH₃) and δ 7.86–7.92 ppm (aromatic protons), consistent with its structure .
Biological Activity
4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is C16H16ClN3O. The compound features a chloro group and a benzamide moiety, which are significant for its biological interactions.
Antitumor Activity
Research indicates that derivatives of benzodiazole, including compounds similar to this compound, exhibit notable antitumor properties. For instance, compounds with similar structures have been identified as potent inhibitors of various cancer cell lines. A study highlighted that certain benzodiazole derivatives demonstrated IC50 values in the nanomolar range against specific tumor types, suggesting strong inhibitory effects on tumor growth .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The benzimidazole moiety allows for binding to enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of key pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial properties against several strains of bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various human cancer cell lines. The results indicated that the compound displayed significant cytotoxic effects with IC50 values ranging from low micromolar to submicromolar levels depending on the cell line tested .
Structure Activity Relationship (SAR)
The SAR studies reveal that modifications in the structural components of this compound can significantly influence its biological activity. For example, variations in the halogen substituents or the benzamide side chain can enhance or diminish its potency against specific targets .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Antitumor | 0.64 | MM1.S (multiple myeloma) |
| Antimicrobial | TBD | Various bacterial strains |
| Enzyme Inhibition | TBD | Specific kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
